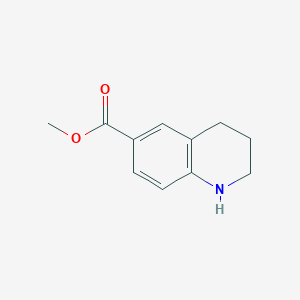

Methyl 1,2,3,4-Tetrahydroquinoline-6-carboxylate

描述

属性

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSPOJUGGLXCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587586 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177478-49-8 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,2,3,4-tetrahdyroquinoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

CAS Number: 177478-49-8

This technical guide provides a comprehensive overview of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.

Chemical and Physical Properties

This compound, also known as 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester, is a solid powder at room temperature. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 177478-49-8 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| Appearance | Powder | |

| Melting Point | 73-76 °C | |

| Purity | Typically ≥97% | [2] |

| InChI Key | PPSPOJUGGLXCIV-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)c1ccc2NCCCc2c1 | [2] |

Synthesis and Characterization

A plausible synthetic route, based on general chemical principles, is the esterification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This would involve reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the structure and assess purity. While a full experimental dataset for the title compound is not available, ¹H NMR spectra for the related compound, 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its methyl ester, have been reported and could serve as a reference for spectral interpretation.

Potential Biological Activities and Therapeutic Applications

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] Research into this class of compounds has revealed potential applications in oncology and neurodegenerative diseases.

Anticancer Potential

Several studies have highlighted the anticancer properties of tetrahydroquinoline derivatives.[4][5] For instance, 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as inhibitors of MCL-1, an anti-apoptotic protein overexpressed in many cancers.[6][7] Inhibition of MCL-1 can restore the natural process of programmed cell death (apoptosis) in cancer cells. The general mechanism involves the binding of the inhibitor to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins.

Potential Anti-Cancer Signaling Pathway Involvement:

Caption: General mechanism of MCL-1 inhibition by tetrahydroquinoline derivatives.

Neuroprotective Effects

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective properties.[8] The proposed mechanisms of action include the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[8] These activities suggest a potential therapeutic role in neurodegenerative conditions like Parkinson's disease.

Disclaimer: The biological activities described above are based on studies of related compounds. Specific in vitro or in vivo studies on this compound have not been identified in the reviewed literature. Further research is required to determine the specific biological profile of this compound.

Conclusion

This compound is a chemical compound with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to compounds with known anticancer and neuroprotective activities makes it a target of interest for synthesis and biological screening. This guide provides a foundational understanding of its properties and potential, based on the currently available information. Detailed experimental protocols for its synthesis and comprehensive biological evaluations are necessary to fully elucidate its therapeutic potential.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as simple, readily-accessible MCL-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. The tetrahydroquinoline scaffold is a common motif in a variety of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, offering a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis. While the specific biological functions of this particular ester are not extensively documented in publicly available literature, its structural similarity to other bioactive tetrahydroquinolines suggests its potential as a building block for the synthesis of novel therapeutic agents.

Chemical Properties

This section details the fundamental chemical and physical properties of this compound, summarized for clarity and rapid reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][2][3] |

| CAS Number | 177478-49-8 | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 73-76 °C | [1] |

| Boiling Point | 330.2 °C at 760 mmHg | [4] |

| Flash Point | 153.5 °C | [4] |

| Density | 1.123 g/cm³ | [4] |

| SMILES | COC(=O)c1ccc2NCCCc2c1 | [1] |

| InChI | InChI=1S/C11H13NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 | [1] |

| InChIKey | PPSPOJUGGLXCIV-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A plausible synthetic route, based on general chemical principles, would be the esterification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid with methanol under acidic conditions.

Logical Synthesis Workflow

Caption: Plausible synthetic workflow for this compound.

Spectral Data

Specific, experimentally-derived spectral data for this compound is not widely published. Commercial suppliers often do not provide detailed analytical data for this compound.[2][3] However, spectral data for closely related compounds can provide an indication of the expected spectral characteristics. For instance, the ¹H NMR spectrum of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in DMSO-d₆ has been reported.[6] It is crucial for researchers to perform their own spectral analysis for unambiguous compound identification and characterization.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. The broader class of tetrahydroquinolines is known to possess a diverse range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and central nervous system effects.[7] The specific biological role of the title compound remains an area for future investigation.

Hypothetical Research Workflow for Biological Screening

Given the lack of data, a logical workflow for investigating the biological activity of this compound would involve a series of screening and mechanistic studies.

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion

This compound is a chemical entity with well-defined physicochemical properties. While detailed experimental protocols for its synthesis and its specific biological functions are not extensively documented, its structural features make it an interesting candidate for further investigation in the field of medicinal chemistry. This guide serves as a foundational resource, summarizing the currently available data and highlighting the gaps in knowledge that present opportunities for future research. The exploration of its synthetic accessibility and potential biological activities could unveil novel applications for this and related tetrahydroquinoline derivatives.

References

- 1. メチル 1,2,3,4-テトラヒドロキノリン-6-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS No: 177478-49-8). Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure:

-

Chemical Name: this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | d | 1H | Ar-H (H-5) |

| ~7.4 - 7.6 | dd | 1H | Ar-H (H-7) |

| ~6.5 - 6.7 | d | 1H | Ar-H (H-8) |

| ~4.0 - 4.5 | br s | 1H | N-H |

| 3.81 | s | 3H | O-CH₃ |

| ~3.3 - 3.5 | t | 2H | CH₂ (H-2) |

| ~2.7 - 2.9 | t | 2H | CH₂ (H-4) |

| ~1.8 - 2.0 | m | 2H | CH₂ (H-3) |

Predictions are based on typical chemical shifts for substituted tetrahydroquinolines and aromatic esters.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (ester) |

| ~145 | Ar-C (C-8a) |

| ~130 | Ar-C (C-7) |

| ~128 | Ar-C (C-5) |

| ~122 | Ar-C (C-6) |

| ~115 | Ar-C (C-4a) |

| ~114 | Ar-C (C-8) |

| ~52 | O-CH₃ |

| ~42 | CH₂ (C-2) |

| ~27 | CH₂ (C-4) |

| ~22 | CH₂ (C-3) |

Predicted chemical shifts are based on known values for similar heterocyclic and aromatic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, 2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong, Sharp | C=O Stretch (Ester) |

| ~1610, 1580 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 191 | [M]⁺ (Molecular Ion) |

| 176 | [M - CH₃]⁺ |

| 160 | [M - OCH₃]⁺ |

| 132 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty spectrometer (or the KBr pellet without the sample) is taken and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or, if coupled with chromatography, through a GC or LC system.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A Technical Guide to Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a key intermediate in pharmaceutical development. The guide focuses on the selection of appropriate starting materials and provides a comprehensive overview of the critical experimental protocols, supported by quantitative data and logical workflow diagrams.

Introduction

This compound is a valuable scaffold in medicinal chemistry, forming the core of various therapeutic agents. Its synthesis is a critical step in the development of novel drugs. This document outlines two primary pathways for its preparation: a two-step approach involving the synthesis of a quinoline intermediate followed by catalytic hydrogenation, and a one-pot domino reaction.

Two-Step Synthetic Approach: Quinoline Synthesis and Subsequent Hydrogenation

A robust and widely applicable method for the synthesis of this compound involves a two-step process. The first step is the construction of the quinoline ring system to form Methyl quinoline-6-carboxylate, which is then reduced in the second step to the desired tetrahydroquinoline derivative.

Step 1: Synthesis of Methyl quinoline-6-carboxylate

Several classical named reactions can be employed for the synthesis of the quinoline core. The selection of the most suitable method depends on the availability of starting materials and the desired substitution pattern.

1. Doebner-von Miller Reaction: This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound. For the synthesis of Methyl quinoline-6-carboxylate, Methyl 4-aminobenzoate serves as the aniline component, and an acrolein derivative, such as acrolein diethyl acetal , can be used as the three-carbon building block. The reaction is typically catalyzed by a strong acid.

2. Pfitzinger Reaction: This method utilizes the condensation of an isatin derivative with a carbonyl compound. To obtain the desired product, 5-carbomethoxyisatin would be the required starting material, which can be reacted with a simple carbonyl compound like acetone.

3. Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone. In this case, Methyl 4-aminobenzoate would be reacted with a suitable β-diketone, such as acetylacetone, to yield a substituted quinoline.

A generalized workflow for the synthesis of the quinoline intermediate is presented below:

Caption: General workflow for the synthesis of Methyl quinoline-6-carboxylate.

Step 2: Catalytic Hydrogenation of Methyl quinoline-6-carboxylate

The second step involves the reduction of the pyridine ring of the quinoline intermediate to yield the final product, this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.

The general scheme for this reduction is as follows:

Caption: Catalytic hydrogenation of the quinoline intermediate.

Domino Reaction Approach

An alternative, more atom-economical approach is a one-pot domino reaction. This strategy involves the in-situ formation of the tetrahydroquinoline ring system from simple precursors, avoiding the isolation of intermediates.

A plausible domino reaction could involve the reaction of a suitably substituted aniline with a dicarbonyl compound or its equivalent, followed by a reductive amination and cyclization cascade.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not widely published in the public domain, the following are generalized experimental procedures based on the aforementioned reactions. Researchers should optimize these conditions for their specific needs.

General Procedure for Doebner-von Miller Synthesis of a Quinoline Derivative:

-

To a solution of the aniline derivative (1.0 eq) in a suitable solvent (e.g., ethanol or a biphasic system), add a strong acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid).

-

Heat the mixture to reflux.

-

Slowly add the α,β-unsaturated carbonyl compound (1.1 - 1.5 eq) to the reaction mixture.

-

Continue to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for Catalytic Hydrogenation of a Quinoline Derivative:

-

Dissolve the quinoline derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Add a hydrogenation catalyst (e.g., 5-10 mol% of Palladium on carbon, Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at a pressure of 1-50 atm).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or gas chromatography).

-

Carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the catalyst and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product if necessary.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the synthesis of quinolines and their subsequent hydrogenation, based on analogous reactions reported in the literature. It is important to note that these are representative examples, and the optimal conditions for the synthesis of this compound may vary.

Table 1: Representative Conditions for Quinoline Synthesis

| Reaction Type | Aniline Derivative | Carbonyl/Diketone | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Doebner-von Miller | Substituted Aniline | Acrolein/Crotonaldehyde | Strong Acid | Ethanol/Water | Reflux | 4-24 | 40-70 |

| Pfitzinger | Isatin Derivative | Ketone/Aldehyde | Base (e.g., KOH) | Ethanol | Reflux | 12-24 | 50-80 |

| Combes | Substituted Aniline | β-Diketone | Strong Acid | - | 100-150 | 1-4 | 60-90 |

Table 2: Representative Conditions for Catalytic Hydrogenation of Quinolines

| Substrate | Catalyst | Hydrogen Pressure (atm) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Quinoline | Pd/C | 1-50 | Methanol | 25-60 | 2-24 | >90 |

| Substituted Quinoline | PtO₂ | 1-3 | Acetic Acid | 25 | 6-12 | >95 |

| Substituted Quinoline | Rh/C | 50 | Ethanol | 80 | 12 | >90 |

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the formation of a quinoline intermediate followed by catalytic hydrogenation. The choice of the initial quinoline synthesis method—Doebner-von Miller, Pfitzinger, or Combes—will depend on the availability of the appropriately substituted starting materials. The subsequent catalytic hydrogenation is a reliable and high-yielding transformation. For process optimization, a one-pot domino reaction could also be explored. The experimental protocols and data provided in this guide serve as a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate. Further optimization of the reaction conditions for the specific target molecule is recommended to achieve the best results.

The Tetrahydroquinoline Core: A Technical Guide to its Discovery, History, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of medicinal chemistry, representing a "privileged" structural motif found in a vast array of biologically active compounds and approved pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, and evolving significance of tetrahydroquinoline derivatives. We will delve into the foundational synthetic methodologies, present key quantitative data on their biological activities, and visualize the intricate signaling pathways they modulate.

Discovery and Historical Synthesis

The journey of tetrahydroquinolines is intrinsically linked to their aromatic precursor, quinoline. The initial isolation of quinoline from coal tar in the 19th century was followed by the development of seminal synthetic routes that paved the way for the exploration of its hydrogenated derivatives.

The Skraup Synthesis (1880)

The Skraup synthesis is a classic method for producing quinolines from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is notoriously vigorous, often requiring a moderator such as ferrous sulfate to control its exothermic nature. The resulting quinoline can then be hydrogenated to yield the tetrahydroquinoline core.

Experimental Protocol: Skraup Synthesis of Quinoline

-

Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

-

Procedure:

-

In a suitable round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.

-

Slowly and with continuous stirring, add concentrated sulfuric acid to the mixture.

-

Introduce ferrous sulfate heptahydrate as a moderator.

-

Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.

-

After completion, allow the mixture to cool and then dilute with water.

-

Neutralize the mixture with a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolate the crude quinoline via steam distillation.

-

Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation.[1]

-

The Doebner-von Miller Reaction (1881)

A more versatile method, the Doebner-von Miller reaction, involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones. This reaction is typically catalyzed by strong acids.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

-

Materials: Aniline, 6 M hydrochloric acid, crotonaldehyde, toluene, concentrated sodium hydroxide solution.

-

Procedure:

-

In a round-bottom flask with a reflux condenser and mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

-

Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Carefully neutralize with a concentrated sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

-

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-substituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[3][4] The reaction proceeds through an enamine intermediate which then undergoes cyclization.[1]

Reaction Mechanism: Combes Synthesis

-

Enamine Formation: The aniline reacts with the β-diketone to form an enamine intermediate through dehydration.[1]

-

Cyclization: Protonation of the remaining ketone, followed by electrophilic attack on the aniline ring and subsequent dehydration, leads to the formation of the quinoline ring.[1]

Hydrogenation to Tetrahydroquinolines

The most direct method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline derivatives. Various catalysts and conditions can be employed to achieve this transformation selectively.

Experimental Protocol: Catalytic Hydrogenation of Quinoline

-

Materials: Quinoline, ethanol, Al2O3–Pd–D/Ni catalyst, H2 gas.

-

Procedure:

-

In a high-pressure reactor, dissolve quinoline (0.5 mmol) in ethanol (5 mL).

-

Add the Al2O3–Pd–D/Ni catalyst (approximately 100 mg).

-

Pressurize the reactor with H2 gas to 6 bar.

-

Heat the reaction mixture to 100°C for 18 hours.

-

After cooling and depressurizing, the catalyst can be removed to yield 1,2,3,4-tetrahydroquinoline.[5]

-

Biological Activities and Quantitative Data

Tetrahydroquinoline derivatives exhibit a remarkable breadth of biological activities, making them a focal point in drug discovery. Their rigid, three-dimensional structure provides an excellent scaffold for the design of potent and selective therapeutic agents.

Anticancer Activity

A significant area of research has focused on the development of tetrahydroquinoline-based anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 15 (Pyrazolo quinoline derivative) | MCF-7 (Breast) | 15.16 | [4] |

| HepG-2 (Liver) | 18.74 | [4] | |

| A549 (Lung) | 18.68 | [4] | |

| Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | HCT-116 (Colon) | Potent (exact value not specified) | [6] |

| A549 (Lung) | Potent (exact value not specified) | [6] | |

| Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) | HCT-116 (Colon) | 12.04 ± 0.57 | [7] |

| A-549 (Lung) | 12.55 ± 0.54 | [7] | |

| Compound 10e (Morpholine-substituted) | A549 (Lung) | 0.033 ± 0.003 | [8] |

| Compound 10h (Morpholine-substituted) | MCF-7 (Breast) | 0.087 ± 0.007 | [8] |

Anti-inflammatory Activity

Certain tetrahydroquinoline derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Ibuprofen-THQ Hybrid (H1) | Inhibition of Albumin Denaturation | 77.38 | [9] |

| Ibuprofen-THQ Hybrid (H2) | Inhibition of Albumin Denaturation | 83.19 | [9] |

| Ibuprofen-THQ Hybrid (H3) | Inhibition of Albumin Denaturation | 92.08 | [9] |

| Ibuprofen (Standard) | Inhibition of Albumin Denaturation | 81.50 | [9] |

| SF8 | DPPH radical scavenging | 29.19 ± 0.25 | [10] |

Antimicrobial Activity

The tetrahydroquinoline scaffold has also been explored for the development of novel antimicrobial agents.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 2 (Sulfonyl/benzoyl/propargyl substituted) | Bacillus cereus | 3.12 - 50 | [11] |

| Staphylococcus aureus | 3.12 - 50 | [11] | |

| Pseudomonas aeruginosa | 3.12 - 50 | [11] | |

| Escherichia coli | 3.12 - 50 | [11] | |

| Compound 6 (Sulfonyl/benzoyl/propargyl substituted) | Bacillus cereus | 3.12 - 50 | [11] |

| Staphylococcus aureus | 3.12 - 50 | [11] | |

| Pseudomonas aeruginosa | 3.12 - 50 | [11] | |

| Escherichia coli | 3.12 - 50 | [11] |

Signaling Pathways and Experimental Workflows

To understand the therapeutic potential of tetrahydroquinoline derivatives, it is crucial to elucidate the molecular pathways they modulate and to establish systematic workflows for their discovery and evaluation.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several tetrahydroquinoline derivatives have been identified as potent inhibitors of this pathway, particularly targeting the mTOR kinase.

Caption: PI3K/Akt/mTOR signaling pathway with mTOR inhibition by a tetrahydroquinoline derivative.

General Workflow for Synthesis and Biological Screening

The discovery of novel bioactive tetrahydroquinoline derivatives follows a systematic workflow, from initial synthesis to comprehensive biological evaluation.

Caption: A generalized workflow for the synthesis and screening of bioactive tetrahydroquinoline derivatives.

Conclusion

The tetrahydroquinoline core has a rich history rooted in classical organic synthesis and continues to be a remarkably fruitful scaffold for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives ensure that it will remain a central focus of research in medicinal chemistry and drug development for the foreseeable future. This guide provides a foundational understanding of this important heterocyclic system, from its historical origins to its current applications in targeting complex disease pathways.

References

- 1. iipseries.org [iipseries.org]

- 2. technoprocur.cz [technoprocur.cz]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. biotage.com [biotage.com]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Biological Activity of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate Derivatives as MCL-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of derivatives of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, focusing on their promising role as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a key factor in the survival and resistance of various cancer cells, making it a critical target for novel cancer therapeutics. This document details the synthesis, quantitative biological data, and experimental methodologies related to a novel chemotype of MCL-1 inhibitors based on the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold.

Introduction: The Therapeutic Promise of MCL-1 Inhibition

Myeloid Cell Leukemia 1 (MCL-1) is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[1] In healthy cells, a delicate balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family dictates cell fate. However, in many cancers, this balance is disrupted by the overexpression of anti-apoptotic proteins like MCL-1.[1] This overexpression allows cancer cells to evade apoptosis, leading to tumor progression and resistance to conventional chemotherapies.[1] Consequently, the development of small molecule inhibitors that directly target MCL-1 is a highly sought-after strategy in oncology drug discovery.

Recent research has identified 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as a novel and readily accessible class of MCL-1 inhibitors.[2] While this compound itself is a key synthetic intermediate, its derivatization into these N-sulfonylated carboxylic acids has yielded compounds with significant MCL-1 inhibitory activity.

Synthesis of 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Derivatives

The synthesis of the target MCL-1 inhibitors is achieved through a straightforward multi-step process, starting from commercially available materials. The general synthetic route is outlined below.

General Synthetic Workflow

The synthesis commences with the iodination of methyl 4-aminobenzoate, followed by an allylation of the amino group. A subsequent reductive cyclization yields the core scaffold, this compound. This intermediate is then N-sulfonylated with various sulfonyl chlorides, and a final saponification of the methyl ester affords the desired 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids.

Biological Activity: Quantitative Inhibition of MCL-1

The synthesized 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives were evaluated for their ability to inhibit the interaction between MCL-1 and the pro-apoptotic protein BIM using a fluorescence polarization (FP) competitive binding assay. The results, presented as Ki values, demonstrate that the nature of the sulfonyl substituent significantly influences the inhibitory potency.

| Compound ID | R (Sulfonyl Group) | MCL-1 Ki (µM)[2] |

| 1a | Phenyl | 2.73 |

| 1b | 4-Chlorophenyl | 1.25 |

| 1c | 4-Methoxyphenyl | 3.11 |

| 1d | 4-Trifluoromethylphenyl | 0.89 |

| 1e | 4-Chloro-3,5-dimethylphenoxyphenyl | 0.037 |

Table 1: MCL-1 Inhibitory Activity of 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Derivatives.

The data clearly indicates that substitution on the phenylsulfonyl ring impacts binding affinity, with electron-withdrawing groups enhancing potency. A significant enhancement in inhibition was observed with the bulky 4-chloro-3,5-dimethylphenoxyphenylsulfonyl group, suggesting that this moiety effectively probes a key binding pocket (the p2 pocket) in the BH3-binding groove of MCL-1.[2]

Experimental Protocols

General Synthesis Protocol

Step 1: Synthesis of Methyl 4-amino-3-iodobenzoate To a solution of methyl 4-aminobenzoate in a suitable solvent, N-iodosuccinimide is added, and the reaction mixture is stirred at room temperature until completion. The product is then isolated and purified by standard procedures.[3]

Step 2: Synthesis of Methyl 4-(allylamino)-3-iodobenzoate Methyl 4-amino-3-iodobenzoate is reacted with allyl bromide in the presence of a base, such as potassium carbonate, in a solvent like acetone. The reaction is heated to reflux and monitored by TLC. The product is isolated by extraction and purified by column chromatography.

Step 3: Synthesis of this compound The reductive cyclization of Methyl 4-(allylamino)-3-iodobenzoate is carried out using a palladium catalyst, such as palladium(II) acetate, and a reducing agent, like sodium borohydride, in a suitable solvent system.

Step 4: N-Sulfonylation of this compound The synthesized this compound is dissolved in a solvent like dichloromethane, and a base such as triethylamine is added. The desired sulfonyl chloride is then added dropwise, and the reaction is stirred at room temperature. The resulting N-sulfonylated methyl ester is purified by column chromatography.

Step 5: Saponification to 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic Acids The purified methyl ester is dissolved in a mixture of THF, methanol, and water, and an aqueous solution of lithium hydroxide is added. The reaction is stirred at room temperature until the ester is completely hydrolyzed. The final carboxylic acid product is then isolated by acidification and extraction.

MCL-1 Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled BIM BH3 peptide from the MCL-1 protein.

Protocol:

-

Reagents: Recombinant human MCL-1 protein, fluorescein-labeled BIM BH3 peptide, and assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

Assay Setup: In a 384-well black plate, MCL-1 protein and the fluorescent BIM peptide are added to each well at optimized concentrations.

-

Compound Addition: The test compounds are serially diluted and added to the wells.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.

-

Measurement: The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The decrease in fluorescence polarization with increasing compound concentration is fitted to a dose-response curve to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[4]

Cell Viability Assay

The effect of the MCL-1 inhibitors on the viability of cancer cell lines can be assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCL-1 dependent cell lines) are seeded in a 96-well white-walled plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

-

Assay Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Incubation: The plate is incubated at room temperature to stabilize the luminescent signal.

-

Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to generate dose-response curves and calculate GI50 (50% growth inhibition) values.

MCL-1 Signaling Pathway and Mechanism of Action

MCL-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic "effector" proteins like BAK and BAX, as well as "BH3-only" sensitizer proteins like BIM. This prevents the oligomerization of BAK and BAX, which is a critical step for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, leading to caspase activation and apoptosis. Small molecule inhibitors of MCL-1, such as the 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids, bind to the BH3-binding groove of MCL-1, displacing the pro-apoptotic proteins. This frees BAK and BAX to induce MOMP and trigger the apoptotic cascade.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold represents a promising starting point for the development of novel, potent, and selective MCL-1 inhibitors. The synthetic accessibility of this chemotype allows for extensive structure-activity relationship (SAR) studies to further optimize binding affinity and pharmacokinetic properties. Future research should focus on expanding the diversity of the sulfonyl group and exploring modifications to the tetrahydroquinoline core to enhance efficacy and drug-like properties. The data presented in this guide underscores the potential of these compounds as valuable tools for cancer research and as leads for the development of new anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4-amino-3-iodobenzoate CAS#: 19718-49-1 [m.chemicalbook.com]

- 4. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]

An In-depth Technical Guide on the Solubility of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a generalized experimental protocol for determining solubility, presents an illustrative solubility profile based on the general characteristics of similar heterocyclic compounds, and details the necessary analytical workflows.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol .[1][2][3] Its structure, featuring a tetrahydroquinoline core with a methyl carboxylate group, suggests a moderate lipophilicity, which in turn governs its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo screening.

Compound Properties:

Illustrative Solubility Data

| Solvent | Polarity Index | Expected Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | A highly polar aprotic solvent, generally an excellent solvent for a wide range of organic compounds. |

| Dichloromethane (DCM) | 3.1 | > 20 | A non-polar solvent effective for dissolving many organic compounds. |

| Ethanol | 5.2 | 10 - 30 | A polar protic solvent; solubility is expected to be good. For some quinoline derivatives, solubility increases with temperature.[4] |

| Acetone | 5.1 | 10 - 30 | A polar aprotic solvent with good solvating power for moderately polar compounds. A similar compound, methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate, is soluble in acetone.[5] |

| Ethyl Acetate | 4.4 | 5 - 20 | A moderately polar solvent. A similar bromo-substituted derivative is soluble in esters.[5] |

| Methanol | 6.6 | 10 - 30 | A polar protic solvent, similar to ethanol, expected to be a good solvent. |

| Acetonitrile | 5.8 | 5 - 20 | A polar aprotic solvent commonly used in chromatography; moderate solubility is expected. Organic bases generally show good solubility in acetonitrile.[6] |

| Tetrahydrofuran (THF) | 4.0 | > 20 | A less polar ether solvent, often used in organic synthesis. |

Note: These values are estimates based on the general solubility of quinoline derivatives and should be experimentally verified.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on generating a saturated solution and subsequently quantifying the solute concentration.[4]

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., DMSO, DCM, Ethanol, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

Procedure

-

Preparation of Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.[4]

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure a saturated solution is formed.[4]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

Quantification:

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L.[4]

-

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.

Caption: A generalized workflow for the experimental determination of compound solubility.

Logical Relationship for Solubility Enhancement

For compounds with poor solubility in a desired solvent system, several strategies can be employed. The following diagram illustrates the decision-making process for selecting a suitable solubility enhancement technique.

Caption: Decision tree for selecting a solubility enhancement strategy.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse, the provided experimental protocol offers a robust method for its determination. The illustrative data, based on related compounds, serves as a practical starting point for experimental design. For drug development professionals, the outlined solubility enhancement strategies can be pivotal in overcoming formulation challenges. It is strongly recommended that experimental validation of solubility is conducted for any specific application.

References

- 1. lookchem.com [lookchem.com]

- 2. 1,2,3,4-四氢喹啉-6-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound belonging to the tetrahydroquinoline class of molecules. The tetrahydroquinoline scaffold is a common motif in many biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. A thorough understanding of the molecular structure and conformational preferences of this molecule is crucial for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

This technical guide summarizes the fundamental molecular properties of this compound and provides a framework for its detailed structural and conformational analysis.

Molecular Properties

The basic molecular properties of this compound are well-established.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| CAS Number | 177478-49-8 | [1] |

| Canonical SMILES | COC(=O)c1ccc2c(c1)NCCC2 | |

| InChI Key | PPSPOJUGGLXCIV-UHFFFAOYSA-N |

Predicted Molecular Structure and Conformation

While specific experimental data is lacking, the molecular structure and conformation can be predicted based on the analysis of the parent 1,2,3,4-tetrahydroquinoline ring system and related derivatives.

The 1,2,3,4-tetrahydroquinoline core consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring. The saturated ring is not planar and is expected to adopt a half-chair conformation to minimize steric strain. In this conformation, the atoms C2, C3, and C4, along with the nitrogen atom (N1), are puckered out of the plane of the aromatic ring.

The substituents on the tetrahydroquinoline ring will influence the equilibrium between different possible conformers. For this compound, the methyl carboxylate group is attached to the aromatic portion of the molecule and is therefore likely to have minimal impact on the conformation of the saturated ring. The primary conformational flexibility will arise from the puckering of the tetrahydro- portion of the ring system.

A logical workflow for the complete structural and conformational analysis of this molecule would involve a combination of synthesis, purification, and advanced analytical techniques.

Experimental Protocols for Structural Elucidation

To obtain precise data on the molecular structure and conformation, a series of experiments would be necessary. The following outlines the standard protocols that would be employed.

Synthesis and Purification

A common route for the synthesis of 1,2,3,4-tetrahydroquinolines involves the reduction of the corresponding quinoline derivative.

Protocol for a potential synthesis:

-

Reaction Setup: Dissolve quinoline-6-carboxylic acid in methanol.

-

Esterification: Add a suitable acid catalyst (e.g., sulfuric acid) and reflux the mixture to form methyl quinoline-6-carboxylate.

-

Reduction: The resulting methyl quinoline-6-carboxylate is then subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and environment of protons. Key signals would include those for the aromatic protons, the diastereotopic protons of the CH₂ groups at C2, C3, and C4, the N-H proton, and the methyl ester protons.

-

¹³C NMR: To determine the number of unique carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for unambiguous assignment of all signals.

-

NOESY/ROESY: To determine through-space correlations between protons, which provides crucial information about the relative stereochemistry and conformational preferences.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight with high accuracy.

X-ray Crystallography:

-

This technique would provide the most definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and torsion angles. The protocol involves growing a single crystal of the compound and analyzing it using an X-ray diffractometer.

A general workflow for sample preparation and analysis for these techniques is depicted below.

Conclusion and Future Work

While this compound is a molecule of interest in medicinal chemistry, a detailed, publicly available experimental study of its three-dimensional structure and conformational dynamics is currently lacking. The information presented in this guide is based on the known properties of the tetrahydroquinoline scaffold and general analytical principles.

To fully characterize this molecule, a dedicated study involving synthesis, purification, and comprehensive spectroscopic and crystallographic analysis is required. Such a study would provide the crucial quantitative data necessary to understand its chemical behavior and to guide its use in drug design and development. Computational modeling would also be a valuable tool to complement experimental findings and to explore the conformational landscape in more detail.

References

An In-depth Technical Guide to the Thermodynamic Properties of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental thermodynamic data for this molecule in publicly accessible literature, this document focuses on established methodologies for its characterization. It serves as a roadmap for researchers aiming to determine these crucial parameters. The guide details experimental protocols for synthesis and thermodynamic analysis and presents known physical properties.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A thorough understanding of the thermodynamic properties of its derivatives, such as this compound, is essential for drug design, formulation development, and understanding its biological interactions.

Physicochemical and Predicted Thermodynamic Properties

Table 1: Known Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [3][4] |

| Molecular Weight | 191.23 g/mol | [3][4] |

| CAS Number | 177478-49-8 | [3][5] |

| Appearance | Powder | [5] |

| Melting Point | 73-76 °C | [5] |

| Assay | 97% | [5] |

Table 2: Key Thermodynamic Properties for Experimental Determination

| Thermodynamic Parameter | Symbol | Importance in Drug Development |

| Enthalpy of Formation | ΔH°f | Indicates the stability of the molecule. |

| Gibbs Free Energy of Formation | ΔG°f | Determines the spontaneity of formation and stability under standard conditions.[6][7] |

| Molar Heat Capacity | C_p | Essential for understanding how the molecule's energy changes with temperature. |

| Enthalpy of Fusion | ΔH_fus | Relates to the energy required for melting, important for formulation and solubility. |

| Enthalpy of Vaporization | ΔH_vap | Important for understanding volatility and for purification processes like distillation. |

| Enthalpy of Combustion | ΔH_c | Provides fundamental data for calculating the enthalpy of formation.[8] |

| Entropy | S | A measure of the disorder of the system, crucial for calculating Gibbs free energy. |

Experimental Protocols for Thermodynamic Characterization

To address the gap in experimental data, this section provides detailed protocols for key analytical techniques that can be employed to determine the thermodynamic properties of this compound.

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It is widely used to determine melting point, enthalpy of fusion, and heat capacity.[10][11]

Objective: To determine the melting point (T_m), enthalpy of fusion (ΔH_fus), and heat capacity (C_p) of this compound.

Materials:

-

This compound (high purity)

-

DSC instrument (e.g., Q250 DSC)

-

Hermetic aluminum DSC pans and lids

-

Analytical balance (microgram sensitivity)

-

Inert gas supply (e.g., nitrogen)

Procedure: [12]

-

Sample Preparation: Accurately weigh 5-15 mg of the compound into a hermetic aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen gas at a flow rate of 20 cm³/min to prevent oxidation.

-

Thermal History Erasure: Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 20°C/min) to a temperature above its melting point (e.g., 100°C). Cool the sample back to the initial temperature at the same rate. Repeat this heat/cool cycle two more times to ensure a consistent thermal history.

-

Data Collection: After the final cooling cycle, heat the sample at a precise, linear rate (e.g., 10°C/min) over the desired temperature range (e.g., 25°C to 100°C). Record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak. The heat capacity can be determined from the shift in the baseline of the DSC curve.

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14][15] While typically used for biomolecular interactions, it can also be applied to study interactions between small molecules in organic solvents.[16][17]

Objective: To determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction of this compound with a relevant biological target or another small molecule.

Materials:

-

This compound solution of known concentration.

-

Solution of the binding partner (e.g., a protein, DNA, or another small molecule) of known concentration.

-

ITC instrument (e.g., MicroCal VP-ITC).

-

Appropriate buffer or organic solvent.

Procedure:

-

Sample Preparation: Prepare solutions of the compound and its binding partner in the same buffer or solvent to minimize heats of dilution. Degas the solutions to prevent air bubbles.

-

Instrument Setup: Fill the sample cell with the solution of one binding partner (e.g., the macromolecule). Fill the injection syringe with the solution of the other binding partner (the ligand, e.g., this compound). Place the instrument in an adiabatic jacket and allow it to equilibrate at the desired temperature.

-

Titration: Perform a series of small, sequential injections of the ligand into the sample cell. The instrument will measure the heat change associated with each injection.

-

Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of the ligand to the binding partner. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

-

ΔG = -RT * ln(K_a)

-

ΔG = ΔH - TΔS

-

Synthesis of this compound

Several synthetic routes are available for the preparation of the tetrahydroquinoline scaffold. The following section outlines a general workflow and a detailed experimental protocol for a common synthetic method.

The synthesis of this compound can be conceptualized as a multi-step process, often starting from simpler aromatic precursors. A common strategy involves the formation of a quinoline ring system followed by its reduction.

Caption: A generalized workflow for the synthesis of this compound.

This protocol describes the reduction of a quinoline precursor to the desired tetrahydroquinoline.

Objective: To synthesize this compound by catalytic hydrogenation of Methyl quinoline-6-carboxylate.

Materials:

-

Methyl quinoline-6-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Reaction Setup: In a hydrogenation vessel, dissolve Methyl quinoline-6-carboxylate (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 bar).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.

-

Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Biological Context and Significance

While no specific signaling pathways involving this compound have been elucidated, the broader class of tetrahydroquinolines exhibits a wide range of pharmacological activities.[1][20] They are known to interact with various biological targets, and their derivatives have been investigated for their potential as:

-

Anticancer agents: By mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and arresting the cell cycle.[2][21]

-

Antimicrobial agents: Showing efficacy against various bacteria and parasites.

-

Central Nervous System (CNS) active agents: Including modulation of various receptors.

The therapeutic potential of tetrahydroquinoline derivatives underscores the importance of detailed thermodynamic and physicochemical characterization to facilitate the design of new and more effective drug candidates.

The following diagram illustrates the general role of such compounds in the drug discovery process.

Caption: The role of thermodynamic characterization in the drug discovery pipeline for novel compounds.

This guide provides a foundational framework for researchers interested in the thermodynamic properties of this compound. By following the outlined experimental protocols, scientists can generate the necessary data to advance our understanding of this and related compounds, ultimately contributing to the development of new therapeutic agents.

References

- 1. ajrconline.org [ajrconline.org]

- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. medicopublication.com [medicopublication.com]

- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 13. tainstruments.com [tainstruments.com]

- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nbinno.com [nbinno.com]

- 21. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

Methodological & Application

Application Notes and Protocols: Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a versatile bicyclic scaffold that serves as a key intermediate in the synthesis of biologically active molecules. The tetrahydroquinoline core is a "privileged structure" in medicinal chemistry, frequently found in natural products and synthetic compounds with a wide range of therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in the development of inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1), a critical target in cancer therapy.

The primary utility of this compound in this context is as a precursor to 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids. These derivatives have shown potential as MCL-1 inhibitors, a protein often overexpressed in various cancers, contributing to tumor survival and resistance to chemotherapy. The straightforward derivatization of the tetrahydroquinoline nitrogen allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Application: Development of MCL-1 Inhibitors

The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold has been identified as a promising chemotype for the development of MCL-1 inhibitors. By functionalizing the nitrogen at the 1-position with various sulfonyl chlorides, a library of compounds can be generated for screening. The carboxylic acid moiety is crucial for interacting with key residues in the binding pocket of MCL-1. This compound is the direct precursor to this scaffold, requiring a simple hydrolysis step to unmask the active carboxylic acid.

Quantitative Data

The following table summarizes the binding affinity (Ki) of a synthesized 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivative for the MCL-1 protein. This data is extracted from studies on related compounds and serves as a reference for the potential of this scaffold.[1]

| Compound ID | Structure | Target Protein | Ki (µM) |

| THQ-6-COOH-Sulfonamide | 1-(4-((4-chloro-3,5-dimethylphenoxy)methyl)phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | MCL-1 | 2.73 |

Note: The structure provided is a representative analog from the cited literature to illustrate the scaffold's potential.

Experimental Protocols

Synthesis of 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic Acids

This protocol describes a general three-step synthesis from the commercially available this compound.

Step 1: N-Sulfonylation of this compound

-

Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as triethylamine (1.5 eq.) or pyridine (1.5 eq.), to the solution and stir at room temperature.

-

In a separate flask, dissolve the desired sulfonyl chloride (1.2 eq.) in the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-sulfonylated methyl ester.

Step 2: Hydrolysis of the Methyl Ester

-

Dissolve the purified N-sulfonylated methyl ester (1.0 eq.) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) (3.0-5.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Protocol for MCL-1 Fluorescence Polarization Assay

This protocol provides a general method for assessing the binding of the synthesized inhibitors to the MCL-1 protein using a fluorescence polarization (FP) competitive binding assay.

Materials:

-

Human MCL-1 protein

-

Fluorescently labeled probe (e.g., a fluorescein-labeled BID BH3 peptide)

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

-

Synthesized inhibitor compounds dissolved in DMSO

-

384-well, low-volume, black, non-binding surface microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

In the microplate wells, add the MCL-1 protein to a final concentration determined by prior titration (typically in the low nM range).

-

Add the fluorescently labeled probe to a final concentration that is at or below its Kd for MCL-1.

-

Add the serially diluted inhibitor compounds or DMSO vehicle control to the wells.

-

The final assay volume in each well should be uniform (e.g., 20 µL).

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium, protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for the fluorophore.

-

Data Analysis:

-

The inhibition of probe binding is calculated relative to the controls (wells with probe and MCL-1 but no inhibitor, representing 0% inhibition, and wells with only the probe, representing 100% inhibition).

-

Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

-

Visualizations

Caption: Synthetic pathway from the methyl ester to the active MCL-1 inhibitor.

Caption: Inhibition of MCL-1 by THQ derivatives promotes apoptosis.

References